molecular formula C8H11N3O3 B12348728 2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B12348728
M. Wt: 197.19 g/mol
InChI Key: VTCAXOSWDDAAIR-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic routes can be scaled up with appropriate optimization of reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives.

Scientific Research Applications

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-6,10H,1H3,(H,9,12)(H,13,14)

InChI Key

VTCAXOSWDDAAIR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(=O)NC=CN2N1)C(=O)O

Origin of Product

United States

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